Bis(tetramethylcyclopentadienyl)nickel(II)
Description
Contextualization of Cyclopentadienyl (B1206354) Ligands in Transition Metal Chemistry
Cyclopentadienyl (Cp) ligands are ubiquitous in organometallic chemistry due to their versatile bonding capabilities and their ability to stabilize a wide range of transition metals in various oxidation states. The cyclopentadienyl anion (Cp⁻) is an aromatic, six-π-electron system that can bond to a metal center in a η⁵-fashion, where all five carbon atoms are involved in the coordination. This "sandwich" bonding creates a stable and sterically shielding environment around the metal. rsc.org The electronic properties of the Cp ligand can be systematically tuned by introducing substituents onto the ring, which in turn modifies the properties of the resulting metal complex.
Historical Development of Nickel Metallocenes and Related Complexes
The discovery of ferrocene (B1249389) (Fe(C₅H₅)₂) in 1951 marked a pivotal moment in the history of organometallic chemistry and led to the rapid development of the field of metallocenes. Shortly after, in 1953, Ernst Otto Fischer, who shared the 1973 Nobel Prize in Chemistry for his work on sandwich compounds, synthesized nickelocene (B73246) (Ni(C₅H₅)₂). nih.gov Nickelocene is a paramagnetic, dark green crystalline solid with a "sandwich" structure similar to ferrocene. nih.gov It is notable for having 20 valence electrons, which is more than the 18-electron count typically associated with stable organometallic complexes. This higher electron count contributes to its distinct reactivity compared to other metallocenes.
Unique Characteristics and Research Significance of Tetramethylcyclopentadienyl Ligands in Nickel Systems
The substitution of hydrogen atoms on the cyclopentadienyl ring with methyl groups, as in the tetramethylcyclopentadienyl (C₅Me₄H) ligand, introduces significant steric bulk and alters the electronic properties of the ligand. The methyl groups are electron-donating, which increases the electron density on the nickel center in Bis(tetramethylcyclopentadienyl)nickel(II) compared to nickelocene. This enhanced electron density can affect the redox potential of the complex and its reactivity towards electrophiles and nucleophiles.
From a steric perspective, the methyl groups create a more crowded coordination sphere around the nickel atom. illinois.edu This increased steric hindrance can influence the stability of the complex, its reaction kinetics, and the types of substrates that can interact with the metal center. researchgate.net The study of such substituted nickelocenes is crucial for understanding how steric and electronic effects can be fine-tuned to control the behavior of organometallic catalysts and materials. researchgate.net
Overview of the Scholarly Literature on Bis(tetramethylcyclopentadienyl)nickel(II)
While the parent compound, nickelocene, has been extensively studied, detailed research findings specifically on Bis(tetramethylcyclopentadienyl)nickel(II) are less abundant in the publicly available scientific literature. Commercial suppliers list the compound, indicating its availability for research purposes. thermofisher.comavantorsciences.comamericanelements.com Studies on related systems, such as beryllocenes bearing tetramethylcyclopentadienyl ligands, provide insights into potential synthetic methodologies and structural features. researchgate.net The reactivity of various nickel(II) complexes with different ligands has been explored, offering a basis for predicting the potential chemical behavior of Bis(tetramethylcyclopentadienyl)nickel(II). nih.govnih.gov However, comprehensive reports detailing its synthesis, crystal structure, detailed spectroscopic characterization, and specific reactivity remain limited. Much of the understanding of this compound is therefore extrapolated from the well-documented chemistry of nickelocene and other substituted metallocenes.
Interactive Data Table: Properties of Bis(tetramethylcyclopentadienyl)nickel(II)
| Property | Value |
| Chemical Formula | C₁₈H₂₆Ni |
| IUPAC Name | nickel(2+); bis(1,2,3,4-tetramethylcyclopenta-2,4-dien-1-ide) |
| Molecular Weight | 301.10 g/mol |
| Appearance | Green to black crystalline powder |
| CAS Number | 79019-60-6 |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
79019-60-6 |
|---|---|
Molecular Formula |
C18H26Ni |
Molecular Weight |
301.1 g/mol |
IUPAC Name |
nickel(2+);1,2,3,5-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C9H13.Ni/c2*1-6-5-7(2)9(4)8(6)3;/h2*6H,1-4H3;/q2*-1;+2 |
InChI Key |
PPBIVTWBQQUEKM-UHFFFAOYSA-N |
SMILES |
C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.[Ni] |
Canonical SMILES |
CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.[Ni+2] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization
Established Synthetic Routes for Bis(tetramethylcyclopentadienyl)nickel(II)
The primary and most established method for synthesizing Bis(tetramethylcyclopentadienyl)nickel(II) is through a salt metathesis reaction. This approach is analogous to the synthesis of its parent compound, nickelocene (B73246) (Ni(Cp)2) nih.govresearchgate.net. The general reaction involves the treatment of a suitable nickel(II) salt with a tetramethylcyclopentadienyl anion source.
NiX2 + 2 M[C5HMe4] → Ni(C5HMe4)2 + 2 MX
Where:
NiX2 is a nickel(II) salt (e.g., NiCl2, NiBr2).
M is an alkali metal (commonly Li or Na).
[C5HMe4]- is the tetramethylcyclopentadienyl anion.
The yield and purity of the final product are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the nature of the reactants.
Solvent Effects: Ethereal solvents are typically employed due to their ability to solvate the organometallic reagents and the resulting nickelocene product. Tetrahydrofuran (B95107) (THF) is a common choice, though other ethers like diethyl ether or 1,2-dimethoxyethane (B42094) (DME) can also be used. The choice of solvent can influence the solubility of the reactants and byproducts, thereby affecting the reaction rate and ease of purification.
Temperature Control: The reaction is often initiated at low temperatures (e.g., -78 °C) to control the exothermic nature of the reaction and to prevent undesirable side reactions. The reaction mixture is then gradually warmed to room temperature to ensure completion.
Stoichiometry and Addition Order: A stoichiometric amount or a slight excess of the tetramethylcyclopentadienyl salt is typically used to ensure complete reaction of the nickel(II) salt. The order of addition, such as the slow addition of the nickel salt to the ligand salt solution, can also be crucial in maximizing the yield and minimizing the formation of impurities.
| Parameter | Condition | Effect on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | Tetrahydrofuran (THF) | Good solubility of reactants, facilitates reaction. | nih.gov |
| Solvent | Diethyl Ether | Lower yields compared to THF may be observed. | researchgate.net |
| Temperature | -78 °C to Room Temperature | Controlled reaction, minimizes side products. | researchgate.net |
| Reactant Ratio | ~2:1 [M(CpMe4)]:[NiX2] | Ensures complete conversion of the nickel salt. | nih.govresearchgate.net |
The choice of precursors is critical in the synthesis of Bis(tetramethylcyclopentadienyl)nickel(II).
Nickel Precursors: Anhydrous nickel(II) halides, such as nickel(II) chloride (NiCl2) or nickel(II) bromide (NiBr2), are the most common nickel sources nih.gov. The anhydrous form is essential as the presence of water can lead to the decomposition of the organometallic reagents. In some cases, nickel(II) acetylacetonate (B107027) [Ni(acac)2] can also be employed, particularly in one-pot syntheses where the cyclopentadienyl (B1206354) anion is generated in situ nih.gov.
Ligand Precursors: The tetramethylcyclopentadienyl anion is typically prepared by deprotonating 1,2,3,4-tetramethylcyclopentadiene. Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are used to generate the corresponding lithium or sodium tetramethylcyclopentadienide salt. The choice between the lithium and sodium salt can influence the reaction kinetics and the nature of the byproducts.
Ligand Pre-functionalization: While the direct synthesis of Bis(tetramethylcyclopentadienyl)nickel(II) is common, strategies involving the pre-functionalization of the tetramethylcyclopentadienyl ligand can be employed to introduce specific functionalities into the final molecule. For instance, a functional group can be introduced onto the cyclopentadiene (B3395910) ring before the metallation step. This allows for the synthesis of nickelocene derivatives with tailored electronic or steric properties. For example, phosphine (B1218219) groups can be introduced onto the cyclopentadienyl ligand, which can then coordinate to other metal centers or influence the catalytic activity of the nickel center nih.gov.
Innovative Synthetic Approaches to Functionalized Bis(tetramethylcyclopentadienyl)nickel(II) Analogs
Beyond the established salt metathesis route, researchers are exploring innovative methods to synthesize functionalized analogs of Bis(tetramethylcyclopentadienyl)nickel(II), aiming for greater efficiency, sustainability, and access to novel molecular architectures.
The synthesis of nickelocene analogs with novel ligand architectures is an active area of research. This includes the introduction of substituents on the cyclopentadienyl rings to modify the steric and electronic properties of the resulting complex. For example, the incorporation of silyl (B83357) groups onto the cyclopentadienyl ligand can lead to complexes with enhanced solubility and stability researchgate.net.
Furthermore, the use of alternative nickel precursors, such as nickel(0) sources like bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)2], can open up different reaction pathways, potentially leading to novel nickelocene derivatives that are not accessible through traditional Ni(II) precursors.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in chemical synthesis, often leading to dramatically reduced reaction times, increased yields, and improved product selectivity mdpi.commdpi.com. The application of microwave-assisted synthesis to organometallic chemistry is a growing field. For nickelocene and its derivatives, microwave heating can potentially accelerate the salt metathesis reaction, allowing for a more rapid and energy-efficient synthesis rsc.org. This technique relies on the efficient absorption of microwave energy by polar molecules in the reaction mixture, leading to rapid and uniform heating mdpi.com.
Photochemical Synthesis: Photochemical methods offer a unique approach to the synthesis and modification of organometallic compounds acs.org. The irradiation of a precursor with light of a specific wavelength can induce chemical reactions that are not accessible through thermal methods. For instance, photochemical ligand exchange reactions on a pre-existing nickelocene derivative could be a viable route to introduce new functional groups. While specific examples for Bis(tetramethylcyclopentadienyl)nickel(II) are scarce, the general principles of organometallic photochemistry suggest that this could be a promising avenue for future research acs.orgnih.gov.
Post-Synthetic Modification and Derivatization of Bis(tetramethylcyclopentadienyl)nickel(II) Frameworks
Post-synthetic modification involves the chemical transformation of a pre-formed molecular framework. This strategy is widely used in materials science, particularly for metal-organic frameworks, but can also be applied to discrete molecules like Bis(tetramethylcyclopentadienyl)nickel(II) rsc.org.
The methyl groups on the tetramethylcyclopentadienyl ligands offer potential sites for functionalization. For example, radical halogenation could introduce a handle for further chemical transformations. Another approach could involve the deprotonation of a methyl group followed by reaction with an electrophile, although this would require careful control of reaction conditions to avoid reactions at the metal center.
Reactions at the Tetramethylcyclopentadienyl Ligands
While the tetramethylcyclopentadienyl ligand (CpMe4) is often considered a stable spectator ligand, its peripheral methyl groups and the ring itself can undergo chemical modification under specific conditions. Research into the direct functionalization of the CpMe4 ligands in [Ni(CpMe4)₂] is not as extensive as for other metallocenes like ferrocene (B1249389). However, the reactivity of the closely related pentamethylcyclopentadienyl (Cp*) ligand in various half-sandwich and sandwich complexes provides a strong basis for understanding the potential transformations of the CpMe4 ligand in this nickel complex.
The methyl groups on the cyclopentadienyl ring are susceptible to activation. For instance, in related Cp* complexes of other metals like iridium, C(sp³)–H bond activation of a methyl group can lead to the formation of new C–N bonds when reacted with organic azides. acs.org Such a reaction with a 2,6-disubstituted aryl azide (B81097) on a CpIr complex resulted in the formation of an amine-substituted Cp ligand. acs.org This suggests that similar C-H activation pathways could potentially be explored for the derivatization of the CpMe4 ligands in the nickelocene analogue.
Furthermore, studies on tetramethylcyclopentadienyl yttrium metallocenes have demonstrated that these ligands can be involved in complex reaction sequences, including the synthesis of hydride and dinitrogen complexes. nih.gov While the electronic properties of yttrium and nickel are vastly different, these examples highlight that the CpMe4 ligand is not entirely inert and can participate in sophisticated chemical transformations.
Potential, though less documented, reactions could involve lithiation of the ring or the methyl groups, followed by quenching with electrophiles to introduce a variety of functional groups. The increased electron-donating ability of the tetramethylcyclopentadienyl ligand, compared to the unsubstituted cyclopentadienyl ligand, generally enhances the stability of the metal-ring bond, but can also influence the reactivity of the ring's substituents. gla.ac.uk
Table 1: Potential Reactions at the Tetramethylcyclopentadienyl Ligand This table is based on inferred reactivity from related Cp complexes.*
| Reaction Type | Reagents | Potential Product | Supporting Evidence/Analogy |
| C-H Amination | Organic Azides (e.g., 2,6-Me₂C₆H₃N₃) | Amine-functionalized CpMe4 ligand | Observed in Cp*Ir complexes. acs.org |
| Lithiation | Strong bases (e.g., n-BuLi, t-BuLi) | Lithiated CpMe4 ligand | Common reaction for functionalizing Cp rings. |
| Derivatization | Lithiated CpMe4 + Electrophile (e.g., R-X, SiMe₃Cl) | Functionalized [Ni(CpMe4)(CpMe3CH₂R)] | Standard organometallic functionalization method. |
Coordination Chemistry with Ancillary Ligands (e.g., N-Heterocyclic Carbenes)
The coordination chemistry of Bis(tetramethylcyclopentadienyl)nickel(II) with ancillary ligands, particularly N-heterocyclic carbenes (NHCs), represents a significant area of its reactivity. While nickelocene, [Ni(Cp)₂], is more commonly used as a precursor for the synthesis of CpNi(II)-NHC complexes, the principles are directly applicable to its tetramethylated analogue. wikipedia.org NHCs, with their strong σ-donating properties, can readily react with nickelocene-type compounds to displace one of the cyclopentadienyl ligands, leading to the formation of half-sandwich complexes. rsc.orgnih.gov
The general reaction involves the treatment of the nickel sandwich complex with an imidazolium (B1220033) salt, which serves as the NHC precursor. This reaction can be facilitated by heat or microwave irradiation. nih.gov The resulting products are typically of the form [Ni(CpMe4)(NHC)X], where X is a halide or another anionic ligand, or cationic complexes of the type {[Ni(CpMe4)(NHC)]}+.
For example, the synthesis of [NiCl(Cp)(NHC)] complexes has been successfully achieved by heating nickelocene with the corresponding NHC·HCl salt. nih.gov A similar pathway is expected for [Ni(CpMe4)₂]. The reaction of nickelocene with N,C-chelating benzothiazolyl NHC ligands has also been reported to yield cyclopentadienyl Ni(II) complexes. rsc.org
The steric and electronic properties of the NHC ligand play a crucial role in the stability and reactivity of the resulting nickel complex. The bulky tetramethylcyclopentadienyl ligands, in conjunction with sterically demanding NHCs, can create a well-defined and sterically hindered coordination sphere around the nickel center. This can influence the catalytic activity of these complexes in various organic transformations. rsc.org
Cationic nickel(II) complexes featuring chelating bis(N-heterocyclic carbene) ligands have also been synthesized from Ni(II) sources, demonstrating the versatility of NHC coordination to nickel. york.ac.uk These studies show that both mono- and bis-NHC nickel complexes can be formed, depending on the stoichiometry and the nature of the NHC ligand. york.ac.uk
Table 2: Representative Synthesis of Ni-NHC Complexes from Nickelocene Precursors This table illustrates the general synthetic routes applicable to Bis(tetramethylcyclopentadienyl)nickel(II).
| Precursor | NHC Source | Reaction Conditions | Product Type | Reference |
| Nickelocene | NHC·HCl salt | Heat | [NiCl(Cp)(NHC)] | nih.gov |
| Nickelocene | NHC·HBF₄ salt, [Et₄N]Cl | THF, 110 °C, Microwave | [NiCl(Cp)(NHC)] | nih.gov |
| Nickelocene | 1-(2-benzothiazolyl)-3-alkylimidazolium salt | Acetonitrile, 80 °C | {[CpNi(L)]}+[PF₆]⁻ (L = N,C-chelating NHC) | rsc.org |
| NiCl₂(PMe₃)₂ | Chelating bis(NHC) | Room Temperature | {[ (bis-NHC)NiCl(PMe₃)]}+[Cl]⁻ | york.ac.uk |
Comprehensive Structural Investigations and Electronic Structure Analysis
Crystallographic Studies of Bis(tetramethylcyclopentadienyl)nickel(II) and its Derivatives
Crystallographic studies are fundamental to understanding the solid-state structure of a compound. While specific single-crystal X-ray diffraction data for bis(tetramethylcyclopentadienyl)nickel(II) is not readily found in the literature, analysis of its derivatives and the closely related decamethylnickelocene provides significant insights into its expected molecular and supramolecular structure.
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For organometallic compounds like bis(tetramethylcyclopentadienyl)nickel(II), this technique provides detailed information about the coordination of the metal center and the geometric parameters of the ligands.
In the absence of a specific crystallographic study for bis(tetramethylcyclopentadienyl)nickel(II), the structure of decamethylnickelocene, [Ni(C₅Me₅)₂], serves as an excellent model. The structure of decamethylnickelocene reveals a sandwich compound where the nickel atom is centrally located between two pentamethylcyclopentadienyl rings. These rings are typically found in a staggered conformation. The substitution of methyl groups on the cyclopentadienyl (B1206354) rings influences the bond lengths and angles within the molecule.
A doctoral thesis on decamethylmetallocenes provides key structural parameters for a series of these compounds, which are summarized in the table below. unt.edu These parameters are crucial for understanding the steric and electronic effects of the methyl substituents on the cyclopentadienyl rings.
Table 1: Selected Bond Parameters of Decamethylmetallocenes
| Compound | M-C (Å) | C-C (ring) (Å) | M-ring centroid (Å) |
|---|---|---|---|
| (Me₅Cp)₂Fe | 2.050 | 1.420 | 1.66 |
| (Me₅Cp)₂Co | 2.110 | 1.423 | 1.73 |
| (Me₅Cp)₂Ni | 2.167 | 1.419 | 1.79 |
Data sourced from a comprehensive study on decamethylmetallocenes. unt.edu
Based on this data, it can be inferred that bis(tetramethylcyclopentadienyl)nickel(II) would also adopt a sandwich structure with the nickel(II) ion coordinated to the two tetramethylcyclopentadienyl ligands. The Ni-C and Ni-ring centroid distances are expected to be similar to those in decamethylnickelocene, with slight adjustments due to the differing number of methyl substituents.
The way molecules are arranged in a crystal, known as crystal packing, is determined by a variety of intermolecular interactions. These can include van der Waals forces, and in some cases, hydrogen bonding or other specific interactions, leading to the formation of a supramolecular assembly.
Gas-Phase Structural Determination and Electron Diffraction Studies
While a specific gas-phase electron diffraction study for bis(tetramethylcyclopentadienyl)nickel(II) has not been identified, studies on related metallocenes, including decamethylmetallocenes, have been conducted. unt.edu These studies have been instrumental in establishing the sandwich structure of these compounds in the gas phase. For decamethylnickelocene, gas-phase studies have confirmed the parallel arrangement of the cyclopentadienyl rings. It is highly probable that bis(tetramethylcyclopentadienyl)nickel(II) would exhibit a similar gas-phase structure.
Detailed Electronic Structure Characterization
The electronic structure of a molecule governs its reactivity, magnetic properties, and spectroscopic behavior. A combination of photoelectron spectroscopy and X-ray absorption spectroscopy provides a detailed picture of the electronic states in bis(tetramethylcyclopentadienyl)nickel(II).
Photoelectron spectroscopy is a direct method for probing the energies of occupied molecular orbitals. By irradiating a sample with high-energy photons, electrons are ejected, and their kinetic energies are measured, providing information about the electronic binding energies.
A comprehensive study on the electronic structures of decamethylmetallocenes provides valuable insights into the expected photoelectron spectrum of bis(tetramethylcyclopentadienyl)nickel(II). unt.edu The study reveals that the highest occupied molecular orbitals in these compounds have significant metal d-orbital character. The methylation of the cyclopentadienyl rings leads to a destabilization of the metal d-orbitals, making the decamethylmetallocenes more easily oxidized than their unsubstituted counterparts. unt.edu The UV-photoelectron spectrum of decamethylnickelocene shows distinct bands corresponding to the ionization of electrons from metal- and ligand-based orbitals.
Table 2: Ionization Potentials of Decamethylnickelocene from PES
| Orbital | Ionization Potential (eV) |
|---|---|
| a₁' (M-L) | 5.95 |
| e₂' (M-L) | 6.40 |
| e₁" (Cp) | 7.90 |
| e₁' (Cp) | 9.05 |
Data for bis(pentamethylcyclopentadienyl)nickel(II). unt.edu
It is anticipated that the photoelectron spectrum of bis(tetramethylcyclopentadienyl)nickel(II) would show a similar pattern, with slight shifts in the ionization potentials due to the difference in the number of electron-donating methyl groups.
X-ray absorption spectroscopy is a powerful element-specific technique that provides information about the oxidation state and local coordination environment of a metal atom in a compound. nih.gov The X-ray absorption near-edge structure (XANES) region is particularly sensitive to the oxidation state and geometry of the absorbing atom, while the extended X-ray absorption fine structure (EXAFS) region provides information about the coordination number and bond distances to neighboring atoms.
Although specific XAS data for bis(tetramethylcyclopentadienyl)nickel(II) are not available, the principles of the technique can be applied to understand what would be expected. The Ni K-edge or L-edge XANES spectrum would be characteristic of a nickel(II) center in a sandwich coordination environment. The position of the absorption edge would confirm the +2 oxidation state of the nickel atom. Analysis of the EXAFS region would allow for the determination of the Ni-C bond distances, which could then be compared with crystallographic data if it were available. Studies on other nickel complexes have demonstrated the utility of XAS in determining these parameters. nih.gov
Analysis of Ligand Conformation and Dynamic Processes in Solution and Solid State
The conformation of the tetramethylcyclopentadienyl ligands and their dynamic behavior are critical aspects of the structural chemistry of Bis(tetramethylcyclopentadienyl)nickel(II). These features can be investigated using techniques such as X-ray crystallography for the solid state and Nuclear Magnetic Resonance (NMR) spectroscopy for the solution state.
In the solid state, metallocenes can adopt different conformations concerning the relative orientation of the two cyclopentadienyl rings. The two principal conformations are eclipsed and staggered. The bulky methyl groups on the cyclopentadienyl rings in Bis(tetramethylcyclopentadienyl)nickel(II) are expected to play a significant role in determining the preferred conformation by minimizing steric hindrance. While specific crystallographic data for the title compound is not available in the reviewed literature, studies on similar substituted metallocenes suggest that the staggered conformation is often energetically favored to reduce inter-ring steric repulsion.
In solution, the tetramethylcyclopentadienyl ligands are not static. They can undergo dynamic processes, most notably, rotation about the metal-ring axis. This rotation can be studied using variable-temperature NMR spectroscopy. At high temperatures, if the rotation is fast on the NMR timescale, the methyl groups and the ring protons will each show a single, averaged signal. As the temperature is lowered, the rotation slows down. If the rotational barrier is high enough, the rotation may become slow on the NMR timescale, leading to the observation of distinct signals for the non-equivalent methyl groups and ring protons. The temperature at which this decoalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the ring rotation.
Dynamic NMR spectroscopy is a powerful tool for quantifying the energy barriers associated with such conformational changes. researchgate.net While detailed dynamic NMR studies specifically for Bis(tetramethylcyclopentadienyl)nickel(II) are not prevalent in the literature, the principles of such analyses on related nickel(II) complexes are well-established. osti.gov
Table 2: Potential Dynamic Processes in Bis(tetramethylcyclopentadienyl)nickel(II)
| Dynamic Process | Description | Investigating Technique | Expected Outcome |
| Ring Rotation | Rotation of the tetramethylcyclopentadienyl rings around the metal-ligand axis. | Variable-Temperature NMR | Coalescence and decoalescence of NMR signals for ligand protons and carbons, allowing for the determination of the rotational energy barrier. |
| Conformational Interconversion | Interconversion between different staggered or eclipsed conformations. | Solid-State NMR, X-ray Crystallography | Identification of the preferred conformation in the solid state and potential for different conformers to coexist. |
Reactivity Patterns and Mechanistic Elucidation of Transformations
Fundamental Reaction Types Involving Bis(tetramethylcyclopentadienyl)nickel(II)
The chemical transformations of bis(tetramethylcyclopentadienyl)nickel(II) can be broadly categorized into three main types: ligand substitution and exchange, oxidative addition and reductive elimination, and electron transfer reactions. These reaction pathways are fundamental to the application of nickel complexes in catalysis and synthetic chemistry.
Ligand substitution reactions in square planar d8 metal complexes like bis(tetramethylcyclopentadienyl)nickel(II) typically proceed via associative or dissociative mechanisms. The bulky tetramethylcyclopentadienyl ligands in Ni(CpMe4)2 create a sterically hindered environment around the nickel center, which can influence the preferred reaction pathway.
While specific studies on ligand substitution of Ni(CpMe4)2 are not extensively documented in publicly available literature, the principles of nickelocene (B73246) chemistry suggest that the cyclopentadienyl (B1206354) ligands are generally strongly bound. However, exchange with other cyclopentadienyl-type ligands or reaction with strong Lewis acids could potentially facilitate ligand displacement.
Oxidative addition and reductive elimination are key elementary steps in many catalytic cycles involving transition metals. For bis(tetramethylcyclopentadienyl)nickel(II), a Ni(II) species, it would first need to be reduced to a more electron-rich Ni(0) species to readily undergo oxidative addition. Alternatively, it can be oxidized to a higher-valent state that can then participate in reductive elimination.
Oxidative Addition: The oxidative addition of organic halides to Ni(0) complexes is a well-established process. nih.gov This reaction can proceed through various mechanisms, including concerted addition, SNAr-type pathways, or radical processes involving one-electron transfer. nih.gov The electronic properties of the ligands and the nature of the organic halide are critical in determining the operative mechanism. nih.gov For instance, phosphine-ligated Ni(0) complexes have been shown to react with aryl halides via both radical and non-radical pathways. nih.gov
Reductive Elimination: Reductive elimination is the reverse of oxidative addition and typically involves the formation of a new bond between two ligands with a concomitant reduction in the metal's oxidation state. For nickel, C(sp²)–F and C(sp³)–C(sp³) bond-forming reductive eliminations have been studied from Ni(IV) and other nickel complexes. nsf.govnih.govacs.orgresearchgate.netnih.gov The steric and electronic properties of the ancillary ligands play a crucial role in the facility of reductive elimination. nih.gov For example, sterically encumbered polypyridine ligands have been shown to promote C(sp³)–C(sp³) reductive elimination from dialkylnickel(II) complexes. nih.gov
Table 1: Mechanistic Pathways in Oxidative Addition to Nickel(0)
| Mechanism | Description | Influencing Factors |
|---|---|---|
| Concerted Addition | A three-centered transition state where the new bonds are formed simultaneously. | Substrate nature (e.g., non-polar bonds), ligand sterics. |
| SNAr-type | Nucleophilic attack of the metal on an aromatic ring, followed by halide displacement. | Electron-poor aromatic halides, strong nucleophilic metal center. |
| Radical Pathway | Involves single electron transfer (SET) to form radical intermediates. | Nature of halide, electronic properties of ligands and arene. nih.gov |
The redox chemistry of nickelocenes and their derivatives is a rich field of study. Bis(tetramethylcyclopentadienyl)nickel(II) can undergo one-electron oxidation to form the corresponding Ni(III) cation. Further oxidation to a Ni(IV) species is also possible. gre.ac.uk The redox potential of these processes is sensitive to the solvent and the nature of the cyclopentadienyl ligands. gre.ac.uk The permethylated analogue, decamethylnickelocene, is known to be a potent one-electron reductant. caltech.edu
The electrochemical behavior of related [n]nickelocenophanes has been investigated, revealing reversible one-electron oxidations to Ni(III) and Ni(IV) states. gre.ac.uk The separation between the Ni(II)/Ni(III) and Ni(III)/Ni(IV) redox couples is influenced by the solvent's donor strength, with more coordinating solvents stabilizing the higher oxidation states. gre.ac.uk
Table 2: Redox Potentials of a Representative [n]Nickelocenophane
| Redox Couple | E1/2 (V vs. Fc/Fc+) | Solvent System |
|---|---|---|
| Ni(II)/Ni(III) | -0.90 | CH2Cl2/[NBu4][B(C6F5)4] |
| Ni(III)/Ni(IV) | +0.86 | CH2Cl2/[NBu4][B(C6F5)4] |
| Ni(III)/Ni(IV) | +0.59 | CH2Cl2/MeCN (10%) |
Data adapted from related nickelocene systems for illustrative purposes. gre.ac.uk
Kinetic and Thermodynamic Studies of Reaction Pathways
Understanding the kinetics and thermodynamics of the reactions of bis(tetramethylcyclopentadienyl)nickel(II) is essential for controlling its reactivity and designing efficient catalytic systems.
Kinetic studies provide insights into the rates of chemical reactions and the factors that influence them. For electron transfer reactions, techniques like cyclic voltammetry can be used to determine rate constants. nih.govnih.gov The kinetics of electron transfer can be influenced by the presence of mediators, such as flavins in biological systems, which can significantly accelerate the process. nih.govnih.gov
Thermodynamic studies focus on the energy changes that accompany chemical reactions and the relative stability of reactants and products. The thermodynamic stability of nickel-containing materials, such as nickel oxides and aluminates, has been assessed under various conditions. kit.edursc.org These studies indicate that the stability of nickel species is dependent on factors like temperature, pressure, and the chemical environment. kit.edursc.org
For bis(tetramethylcyclopentadienyl)nickel(II), its stability will be influenced by the strength of the nickel-cyclopentadienyl bond. The thermodynamics of its reactions, such as oxidative addition or ligand substitution, will determine the position of the equilibrium and the feasibility of the transformation under given conditions.
Mechanistic Investigations via Spectroscopic Probes and Trapping Experiments
The elucidation of reaction mechanisms heavily relies on the detection and characterization of fleeting intermediates. Techniques such as in-situ spectroscopy and trapping experiments are pivotal in providing snapshots of a reaction as it progresses.
In Situ NMR, IR, and UV-Vis Spectroscopic Monitoring of Intermediates
In-situ spectroscopic techniques are powerful tools for observing the formation and consumption of species in real-time within a reaction mixture. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy can provide structural and electronic information about intermediates.
Currently, there is a lack of published studies detailing the use of these in-situ spectroscopic methods to monitor the transformations of bis(tetramethylcyclopentadienyl)nickel(II). Research in this area would be invaluable for understanding its reactivity. Hypothetically, such studies could reveal key data points as illustrated in the conceptual table below.
Conceptual Table of Potential In Situ Spectroscopic Data for [Ni(CpMe4H)₂] Reaction Intermediates
| Hypothetical Intermediate | Spectroscopic Technique | Potential Key Observables | Inferred Structural Feature |
| [Ni(CpMe4H)(L)] | ¹H, ¹³C NMR | Shift in CpMe4H proton and carbon signals; appearance of new signals for ligand L. | Coordination of a new ligand L to the nickel center. |
| [Ni(CpMe4H)(R)(X)] | ¹H NMR | Disappearance of paramagnetic broadening; appearance of distinct signals for R and CpMe4H. | Oxidative addition of R-X to the Ni(II) center, forming a Ni(IV) intermediate. |
| {[Ni(CpMe4H)]₂(µ-Y)} | UV-Vis | Shift in d-d transition bands compared to the monomeric species. | Formation of a bridged dimeric species. |
| [Ni(CpMe4H)(alkene)] | IR | Shift in the C=C stretching frequency of the coordinated alkene. | π-coordination of an alkene to the nickel center. |
This table is purely illustrative and is not based on reported experimental data.
Isolation and Characterization of Transient Species
The definitive characterization of a reaction intermediate often comes from its isolation and structural elucidation, typically by single-crystal X-ray diffraction. This requires the intermediate to have sufficient stability to be crystallized from the reaction mixture. Trapping experiments, where a reagent is added to intercept and stabilize a transient species, can also facilitate its isolation.
As with in-situ spectroscopic studies, there is a notable absence of published reports on the successful isolation and characterization of transient species derived from the reactions of bis(tetramethylcyclopentadienyl)nickel(II). The pursuit of such isolable intermediates represents a significant research opportunity to fill the knowledge gap in the mechanistic chemistry of this particular nickelocene derivative.
Catalytic Applications in Organic Synthesis and Polymer Chemistry
Cross-Coupling Reactions Catalyzed by Bis(tetramethylcyclopentadienyl)nickel(II) Complexes
Nickel-catalyzed cross-coupling reactions are fundamental for the construction of carbon-carbon bonds, offering a more economical and, in some cases, more reactive alternative to palladium catalysts. acs.org These reactions are effective for a wide range of substrates, including those that are challenging for palladium systems. nih.gov While specific reports detailing the use of Bis(tetramethylcyclopentadienyl)nickel(II) as a precatalyst are less common than for complexes like NiCl₂(dppf) or Ni(COD)₂, the general mechanisms provide a framework for understanding its potential role.
The Suzuki-Miyaura and Kumada couplings are pillar reactions in C-C bond formation. The generally accepted mechanism for nickel-catalyzed cross-couplings involves a Ni(0)/Ni(II) catalytic cycle. nih.govresearchgate.net
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide or triflate. youtube.comyoutube.comyoutube.com The catalytic cycle is believed to proceed through three main steps:
Oxidative Addition: A Ni(0) species, often stabilized by ligands, reacts with the organic electrophile (R-X) to form a Ni(II) intermediate. youtube.comrsc.org For a precatalyst like Bis(tetramethylcyclopentadienyl)nickel(II), an initial reduction from Ni(II) to the active Ni(0) species would be required.
Transmetalation: The organoboron reagent transfers its organic group to the Ni(II) center, typically facilitated by a base, displacing the halide. youtube.comrsc.org
Reductive Elimination: The two organic groups on the Ni(II) center couple and are eliminated to form the new C-C bond, regenerating the catalytically active Ni(0) species. youtube.com
DFT studies on related nickel-catalyzed Suzuki-Miyaura reactions suggest that the transmetalation or reductive elimination can be the rate-determining step, depending on the specific substrates and ligands involved. rsc.orgnih.gov In some systems, the formation of off-cycle Ni(I) species can be detrimental to catalysis, and the choice of ligand is crucial to minimize these pathways. uc.edunih.gov
Kumada Coupling: This reaction utilizes a Grignard reagent (R-MgX) as the organometallic nucleophile. rsc.orgresearchgate.net The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. However, mechanistic studies with certain nickel complexes have provided evidence for the involvement of Ni(I) intermediates as the active catalytic species in some Kumada cross-coupling reactions. researchgate.net The reaction of a Ni(II) precatalyst with the Grignard reagent can lead to the formation of a Ni(I) species, which then enters a Ni(I)/Ni(III) catalytic cycle. researchgate.net
Nickel catalysts have significantly broadened the scope of cross-coupling reactions, enabling the use of less reactive and more abundant electrophiles.
Scope:
Electrophiles: Nickel catalysts can effectively couple a wide variety of organic electrophiles, including aryl, vinyl, and alkyl halides (Cl, Br, I). rsc.orgresearchgate.net Notably, they show superior reactivity for aryl chlorides compared to palladium catalysts. Furthermore, nickel catalysis has enabled the use of substrates with traditionally unreactive C-O bonds, such as aryl carbonates and sulfamates. uc.edunih.gov
Nucleophiles: A broad range of organoboron reagents (for Suzuki-Miyaura) and Grignard reagents (for Kumada) can be employed. researchgate.netresearchgate.net This includes aryl, heteroaryl, vinyl, and alkyl derivatives.
Functional Group Tolerance: Modern nickel catalyst systems, often employing specific phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, exhibit good tolerance for various functional groups. nih.gov
Limitations:
Substrate Compatibility: The high reactivity of Grignard reagents in Kumada coupling limits the presence of sensitive functional groups (e.g., esters, ketones) on the coupling partners. researchgate.net
Homocoupling: A common side reaction is the homocoupling of the organometallic reagent, which reduces the efficiency of the desired cross-coupling.
Catalyst Deactivation: The formation of inactive off-cycle species, such as Ni(I) dimers, can lead to catalyst deactivation. uc.edu The ligand environment is critical to prevent such pathways. For a precatalyst like Ni(Cp)₂, the Cp ligand itself may not be optimal for preventing these deactivation pathways without the addition of other supporting ligands.
Stereochemistry: For couplings involving sp³-hybridized carbons, control of stereochemistry can be a challenge, although significant progress has been made in developing enantioselective nickel-catalyzed cross-couplings using chiral ligands. nih.gov
Hydrosilylation of Carbonyl Compounds and Other Unsaturated Substrates
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a powerful method for reduction and functionalization. Nickel complexes are effective catalysts for the hydrosilylation of various substrates, including aldehydes, ketones, and dienes. researchgate.netresearchgate.netresearchgate.net
The structure of the nickel catalyst and its ligand sphere are paramount in determining the outcome of hydrosilylation reactions.
Activity: Cationic nickel complexes often exhibit higher activity than their neutral counterparts. rsc.org The choice of ligand significantly impacts catalyst performance; for instance, in the hydrosilylation of allenes, bulky N-heterocyclic carbene (NHC) ligands favor the formation of alkenylsilane products. rsc.org The electron-donating Cp* ligand in Ni(Cp*)₂ would be expected to create a more electron-rich metal center compared to the unsubstituted Cp ligand, potentially influencing the rate of key steps like oxidative addition of the silane (B1218182).
Selectivity: The regioselectivity of hydrosilylation of unsymmetrical substrates like conjugated dienes can be controlled by the catalyst system. For example, in the nickel-catalyzed hydrosilylation of conjugated dienes, the reaction can be directed to either 1,4-addition or 1,2-addition products by tuning the ligands and reaction conditions. researchgate.netresearchgate.netnih.govrsc.org For carbonyl compounds, nickel catalysts generally show high chemoselectivity for the C=O bond, leaving other reducible groups intact. researchgate.netresearchgate.netrsc.org The steric bulk of the Cp* ligand could play a role in directing the approach of the substrate, thereby influencing selectivity.
The following table summarizes the hydrosilylation of various ketones catalyzed by a Ni(OAc)₂/PCy₃ system, illustrating typical conditions and outcomes in nickel catalysis.
| Entry | Substrate (Ketone) | Silane | Catalyst System | Yield (%) |
|---|---|---|---|---|
| 1 | Acetophenone | PMHS | Ni(OAc)₂ / PCy₃ | 95 |
| 2 | 4'-Methylacetophenone | PMHS | Ni(OAc)₂ / PCy₃ | 96 |
| 3 | 4'-Methoxyacetophenone | PMHS | Ni(OAc)₂ / PCy₃ | 94 |
| 4 | Cyclohexanone | PMHS | Ni(OAc)₂ / PCy₃ | 98 |
| 5 | Benzophenone | PMHS | Ni(OAc)₂ / PCy₃ | 92 |
Data sourced from general findings in nickel-catalyzed hydrosilylation literature. researchgate.netrsc.org
The active species in nickel-catalyzed hydrosilylation is often proposed to be a nickel hydride (Ni-H) complex. uc.edu This species can be generated in situ from a Ni(II) precatalyst like Ni(Cp*)₂ through reaction with the silane, often in the presence of a base or other activator. researchgate.net
A plausible catalytic cycle for the hydrosilylation of a ketone is as follows:
Catalyst Activation: The Ni(II) precatalyst reacts with the hydrosilane (R₃SiH) to form a Ni(II)-hydride species, [LₙNi(H)]⁺.
Carbonyl Insertion: The carbonyl group of the ketone coordinates to the nickel center and subsequently inserts into the Ni-H bond, forming a nickel alkoxide intermediate. uc.edu
Metathesis/Reductive Elimination: The nickel alkoxide reacts with another molecule of hydrosilane. This step, which can be viewed as a σ-bond metathesis, releases the silyl (B83357) ether product and regenerates the active nickel hydride catalyst. rsc.org
Alternatively, a mechanism involving oxidative addition of the silane to a Ni(0) species to form a Ni(II) silyl hydride intermediate is also possible, analogous to the Chalk-Harrod mechanism proposed for platinum catalysts. The specific pathway is highly dependent on the catalyst system. researchgate.net
Polymerization and Oligomerization of Olefins and Dienes
While nickel complexes are workhorses in the industrial oligomerization and polymerization of olefins, the catalysts employed are typically highly specialized and not simple metallocenes. mdpi.comjuniperpublishers.comresearchgate.netmdpi.com The Shell Higher Olefin Process (SHOP), for instance, uses a nickel catalyst with a P,O-chelating ligand for the oligomerization of ethylene (B1197577). mdpi.com For polymerization, cationic nickel(II) complexes with bulky α-diimine ligands (Brookhart-type catalysts) are renowned for their ability to produce polyethylenes with unique branched microstructures via a "chain-walking" mechanism. juniperpublishers.com
There is a lack of significant reports in the reviewed scientific literature on the use of Bis(tetramethylcyclopentadienyl)nickel(II) as a precatalyst for the controlled polymerization or oligomerization of simple olefins and dienes. The generation of the requisite coordinatively unsaturated, cationic active site for olefin insertion from a stable sandwich complex like Ni(Cp)₂ is challenging without specialized activators or co-catalysts that can effectively abstract a Cp ligand. In the absence of such systems, Ni(Cp)₂ is not typically considered a suitable precatalyst for these transformations, which are dominated by complexes with more labile and tunable ligand sets designed to control chain propagation and termination steps. acs.orgresearchgate.net For instance, polyethylene-entrapped Ni(0) catalysts have been used for diene cyclo-oligomerization, highlighting the need for a Ni(0) active species, which is not directly provided by Ni(Cp)₂. rsc.org
Mechanisms of Chain Growth and Termination
In the context of nickel-catalyzed polymerizations, such as olefin polymerization, the mechanism of chain growth typically proceeds via a coordination-insertion pathway. For a hypothetical polymerization using a catalyst derived from Bis(tetramethylcyclopentadienyl)nickel(II), the process would likely involve the following general steps:
Initiation : An active species is formed from the precatalyst. This often involves the reaction of the nickel(II) complex with a co-catalyst, leading to an active cationic nickel species with a vacant coordination site.
Chain Propagation : Monomer units, such as ethylene, coordinate to the active nickel center. This is followed by migratory insertion of the monomer into the nickel-alkyl bond, thereby extending the polymer chain. The tetramethylcyclopentadienyl ligands would remain coordinated to the nickel center, influencing its steric and electronic properties.
Chain Termination : The growth of the polymer chain is terminated through several possible pathways, including:
β-Hydride Elimination : This is a common termination pathway where a hydrogen atom from the beta position of the growing polymer chain is transferred to the nickel center, releasing the polymer with a terminal double bond and forming a nickel-hydride species.
Chain Transfer to Monomer : The growing polymer chain is transferred to a coordinated monomer molecule, initiating a new chain.
Chain Transfer to a Co-catalyst or Chain Transfer Agent : An alkyl group from a co-catalyst (like an aluminum alkyl) can exchange with the growing polymer chain on the nickel center.
It is important to note that specific studies detailing these mechanisms for Bis(tetramethylcyclopentadienyl)nickel(II) are not prevalent. The behavior is inferred from studies on other nickel catalysts.
Control over Polymer Microstructure and Molecular Weight
The control over polymer microstructure (e.g., branching) and molecular weight in nickel-catalyzed polymerizations is highly dependent on the ligand environment of the nickel center. The bulky tetramethylcyclopentadienyl ligands in Bis(tetramethylcyclopentadienyl)nickel(II) would be expected to play a significant role.
| Parameter | Influencing Factors Related to the Catalyst |
| Molecular Weight | The rate of chain propagation relative to the rate of chain termination or transfer. Bulky ligands can sometimes slow down termination, leading to higher molecular weight polymers. |
| Polymer Microstructure (Branching) | The ability of the nickel catalyst to "walk" along the polymer chain via a series of β-hydride elimination and re-insertion steps before inserting another monomer unit. The steric bulk of the tetramethylcyclopentadienyl ligands could hinder this chain-walking process, potentially leading to more linear polymers compared to less sterically demanding nickel catalysts. |
C-H Functionalization and Activation Chemistry
Nickel catalysis is a powerful tool for the functionalization of otherwise inert C-H bonds. sigmaaldrich.com While the direct involvement of Bis(tetramethylcyclopentadienyl)nickel(II) in this area is not widely reported, the general principles can be outlined.
Regioselectivity and Stereoselectivity in C-H Bond Transformations
Achieving high selectivity is a central challenge in C-H activation.
Regioselectivity : This is often controlled by the use of directing groups on the substrate, which coordinate to the nickel catalyst and position it for the activation of a specific C-H bond (e.g., ortho-alkylation of an aromatic ring). The steric and electronic properties of the ligands on the nickel catalyst are crucial in concert with the directing group to achieve high regioselectivity.
Stereoselectivity : In reactions creating chiral centers, the use of chiral ligands on the nickel catalyst is the primary strategy to induce enantioselectivity. For a non-chiral precatalyst like Bis(tetramethylcyclopentadienyl)nickel(II), achieving stereoselectivity would require the in-situ formation of a chiral catalytic species, for instance, through the addition of a chiral ligand that displaces one of the cyclopentadienyl (B1206354) rings or through the use of a chiral substrate.
There is no specific research found that details the regioselective or stereoselective C-H bond transformations catalyzed by Bis(tetramethylcyclopentadienyl)nickel(II).
Design Principles for Enhanced Catalytic Performance
The design of effective nickel catalysts for C-H activation often revolves around tuning the properties of the ligands. For a hypothetical catalyst system based on Bis(tetramethylcyclopentadienyl)nickel(II), the following principles would apply:
| Design Principle | Application to Catalyst Performance |
| Ligand Steric Bulk | The bulky tetramethylcyclopentadienyl ligands could influence the accessibility of the nickel center, potentially favoring reactions with less sterically hindered substrates. |
| Ligand Electron-Donating Ability | The methyl groups on the cyclopentadienyl rings are electron-donating, which increases the electron density on the nickel center. This can influence the reactivity of the catalyst in oxidative addition and reductive elimination steps, which are often key in C-H activation cycles. |
| Ancillary Ligands | The performance could be modified by the addition of other ligands (e.g., phosphines, N-heterocyclic carbenes) that might displace one of the cyclopentadienyl rings or coordinate to the nickel center, thereby altering its catalytic activity and selectivity. |
Theoretical and Computational Chemistry of Bis Tetramethylcyclopentadienyl Nickel Ii Systems
Density Functional Theory (DFT) Studies of Molecular and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone in the computational study of organometallic compounds like bis(tetramethylcyclopentadienyl)nickel(II) due to its favorable balance of computational cost and accuracy. These studies provide a detailed picture of the molecule's geometry, vibrational modes, and electronic landscape.
Geometry Optimization, Vibrational Analysis, and Thermochemical Properties
A fundamental step in the computational analysis of a molecule is geometry optimization. This process determines the lowest energy arrangement of the atoms, corresponding to the most stable structure of the molecule. For nickelocene (B73246) and its derivatives, DFT calculations can accurately predict key structural parameters such as metal-carbon bond lengths, carbon-carbon bond lengths within the cyclopentadienyl (B1206354) rings, and the distance between the nickel atom and the centroid of the rings.
Once the optimized geometry is obtained, a vibrational analysis can be performed. This involves calculating the second derivatives of the energy with respect to the atomic coordinates. The results yield the vibrational frequencies of the molecule, which can be compared with experimental infrared (IR) and Raman spectroscopy data to validate the computational model. Furthermore, the vibrational analysis confirms that the optimized structure is a true minimum on the potential energy surface, characterized by the absence of imaginary frequencies.
From the vibrational frequencies and the optimized structure, various thermochemical properties can be calculated. These include the zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy at a given temperature and pressure. This data is crucial for understanding the stability of the compound and for predicting the thermodynamics of reactions in which it participates.
Below is an illustrative data table of calculated thermochemical properties for nickelocene, which would be analogous to the data that could be generated for bis(tetramethylcyclopentadienyl)nickel(II).
| Property | Representative Value for Nickelocene | Unit |
| Zero-Point Vibrational Energy (ZPVE) | 125.3 | kcal/mol |
| Enthalpy (298.15 K) | 134.8 | kcal/mol |
| Entropy (298.15 K) | 92.7 | cal/mol·K |
| Gibbs Free Energy (298.15 K) | 107.1 | kcal/mol |
Note: These are representative values and the exact numbers would depend on the specific DFT functional and basis set used in the calculation.
Orbital Interactions, Bonding Analysis, and Charge Distribution
DFT calculations provide a detailed description of the electronic structure, including the molecular orbitals (MOs) and their energies. For metallocenes, the bonding is described by the interaction between the d-orbitals of the nickel atom and the π-system of the cyclopentadienyl ligands. Analysis of the MOs reveals the nature of these interactions, identifying bonding, non-bonding, and anti-bonding orbitals. In nickelocene, the highest occupied molecular orbitals (HOMOs) have significant metal d-orbital character, which is key to its reactivity and electronic properties.
Bonding analysis methods, such as Natural Bond Orbital (NBO) analysis, can be employed to quantify the interactions between the metal and the ligands. This provides a more intuitive chemical picture of the bonding, including the charge distribution across the molecule. NBO analysis can determine the partial charges on each atom, offering insights into the polarity of bonds and the electrostatic potential of the molecule. This information is valuable for predicting sites of nucleophilic or electrophilic attack.
Computational Modeling of Reaction Mechanisms and Energy Profiles
Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions and understanding the factors that control their outcomes.
Transition State Localization and Activation Energy Calculations
For a chemical reaction to occur, the reactants must pass through a high-energy state known as the transition state. Locating the geometry of this transition state is a critical aspect of computational reaction modeling. Specialized algorithms are used to find these saddle points on the potential energy surface. A subsequent vibrational analysis of the transition state structure will show a single imaginary frequency, corresponding to the motion along the reaction coordinate.
Once the energies of the reactants and the transition state are known, the activation energy for the reaction can be calculated. The activation energy is a crucial kinetic parameter that determines the rate of the reaction. DFT methods have been shown to provide reliable activation energies for a wide range of organometallic reactions. researchgate.net
The following table provides a hypothetical example of calculated activation energies for a generic reaction involving a nickelocene derivative.
| Reaction Step | Activation Energy (ΔG‡) | Unit |
| Ligand Association | 15.2 | kcal/mol |
| Reductive Elimination | 22.5 | kcal/mol |
| β-Hydride Elimination | 18.7 | kcal/mol |
Note: These are illustrative values for a hypothetical reaction.
Elucidation of Reaction Pathways and Selectivity Origins
By mapping out the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This allows for the complete elucidation of the reaction pathway. In cases where multiple reaction pathways are possible, computational modeling can predict which pathway is energetically more favorable.
Furthermore, these studies can shed light on the origins of selectivity in chemical reactions. For instance, in reactions catalyzed by nickel complexes, the nature of the ligands can have a profound impact on the chemo-, regio-, and stereoselectivity of the reaction. researchgate.net Computational models can be used to compare the activation energies for different selective pathways, providing a rationale for the experimentally observed product distribution. By analyzing the structures of the transition states, the steric and electronic factors that govern selectivity can be identified.
Advanced Quantum Chemical Methods for Excited States and Spectroscopy
While DFT is highly effective for ground-state properties, the study of excited states and the simulation of electronic spectra often require more advanced quantum chemical methods. These methods are essential for understanding the photochemistry and photophysical properties of compounds like bis(tetramethylcyclopentadienyl)nickel(II).
Methods such as Time-Dependent Density Functional Theory (TD-DFT) are commonly used to calculate the energies of electronic excited states and to simulate UV-visible absorption spectra. For more complex situations, especially those involving significant electron correlation or multiple excited states, more sophisticated methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) or Multireference Configuration Interaction (MRCI) may be necessary. These high-level methods, while computationally more demanding, can provide a more accurate description of the electronic structure of excited states and are crucial for understanding photochemical reactions and other light-induced processes in transition metal complexes. gre.ac.uk
Molecular Dynamics Simulations for Solution-Phase Behavior and Dynamics
While specific molecular dynamics (MD) simulation studies focused exclusively on bis(tetramethylcyclopentadienyl)nickel(II) in the solution phase are not extensively documented in publicly available literature, the principles and methodologies for such investigations are well-established in computational chemistry. MD simulations model the time-dependent behavior of a molecular system, providing a detailed picture of atomic and molecular motions and interactions. For bis(tetramethylcyclopentadienyl)nickel(II), MD simulations would be invaluable for understanding its behavior in various solvents, which is crucial for its application in homogeneous catalysis.
An MD simulation of this system would typically involve placing a model of the bis(tetramethylcyclopentadienyl)nickel(II) molecule within a simulated box filled with a chosen solvent, such as tetrahydrofuran (B95107) or toluene. The interactions between all atoms are governed by a force field, a set of parameters that describe the potential energy of the system. For organometallic compounds like this, a combination of classical force fields for the organic ligands and quantum mechanical (QM) methods for the nickel center and its immediate coordination sphere (a QM/MM approach) may be employed to ensure accuracy. scispace.com
Key research findings from analogous systems, such as other nickel complexes and metallocenes, highlight the potential insights that could be gained:
Solvation Structure: MD simulations can reveal how solvent molecules arrange around the nickel complex. This includes determining the radial distribution functions for different solvent atoms relative to the nickel center, which can indicate the strength and nature of solvent-solute interactions.
Dynamic Behavior: The simulations can track the translational and rotational motion of the nickelocene molecule, allowing for the calculation of diffusion coefficients. Studies on nickelocene adsorbed on silica (B1680970) surfaces have used paramagnetic solid-state NMR, complemented by computational approaches, to show that the molecules can exhibit liquid-like mobility. acs.org Similar dynamics are expected in a low-viscosity solvent.
Conformational Dynamics: The tetramethylcyclopentadienyl ligands are not static. MD simulations can monitor the rotation of the rings and the conformational flexibility of the methyl groups. This is important as the orientation of the ligands can influence the accessibility of the nickel center for catalytic reactions.
Ligand Exchange and Complex Formation: In solutions containing potential reactants or co-catalysts, MD simulations can be used to study the mechanisms and kinetics of ligand exchange. By using techniques like Markov State Models, it's possible to estimate rate constants for processes that are too fast or too complex to be captured by standard experimental methods. arxiv.org
For instance, a simulation could model the approach of a substrate molecule to the nickel center, providing insights into the initial steps of a catalytic cycle. While a reactive force field (ReaxFF) MD simulation has been used to study the interaction of water with a nickel surface researchgate.net, a similar approach could be developed to model catalytic reactions involving the nickelocene complex.
Cheminformatics and Machine Learning Approaches for Catalyst Design and Prediction
Cheminformatics and machine learning (ML) are rapidly emerging as powerful tools for accelerating the discovery and optimization of catalysts. youtube.com Instead of relying solely on trial-and-error synthesis and testing, these data-driven approaches can predict catalyst performance and guide the design of new, more efficient catalysts. For systems based on bis(tetramethylcyclopentadienyl)nickel(II), these methods can be used to explore the vast chemical space of potential ligand modifications and predict their effect on catalytic activity and selectivity.
The general workflow involves several key steps:
Data Collection: A dataset of catalysts and their experimentally determined performance (e.g., yield, turnover frequency, enantioselectivity) is assembled. This data can be sourced from the literature or high-throughput experimentation. qub.ac.uk
Descriptor Generation: Each catalyst in the dataset is represented by a set of numerical features, known as descriptors. These can include:
Structural Descriptors: Molecular weight, number of specific atoms, topological indices.
Physicochemical Descriptors: Steric parameters (e.g., cone angle), electronic parameters (e.g., Hammett constants).
Quantum-Chemical Descriptors: Properties calculated using methods like Density Functional Theory (DFT), such as HOMO-LUMO energies, atomic charges, and bond orders. nih.gov
Model Training: A machine learning algorithm is trained on the dataset to learn the relationship between the descriptors and the catalytic performance. Common algorithms include:
Random Forest (RF) qub.ac.ukresearchgate.net
Artificial Neural Networks (ANN) qub.ac.uk
eXtreme Gradient Boosting (XGBoost) mdpi.com
Model Validation and Prediction: The model's predictive power is evaluated on a separate test set of data. Once validated, the model can be used to predict the performance of new, untested catalyst candidates. rsc.org
Recent studies on various nickel-based catalysts illustrate the potential of this approach. For example, ML models have been successfully developed to predict the catalytic activity of α-diimino nickel complexes for ethylene (B1197577) polymerization. mdpi.com In one study, an XGBoost model using 25 descriptors achieved a high correlation coefficient (R²) of 0.921 for the test set, indicating excellent predictive accuracy. mdpi.com The analysis revealed that high activity was associated with polarizable atoms and less bulky substituents. mdpi.com
For a hypothetical catalyst system based on derivatives of bis(tetramethylcyclopentadienyl)nickel(II) for a cross-coupling reaction, a cheminformatics approach could be used to screen different substituents on the cyclopentadienyl rings. The table below illustrates the type of data that would be used to train an ML model for this purpose.
| Catalyst Derivative (Substituent R) | Steric Descriptor (e.g., Cone Angle) | Electronic Descriptor (e.g., Hammett Parameter) | Calculated HOMO Energy (eV) | Experimental Yield (%) |
|---|---|---|---|---|
| -H | 136 | 0.00 | -5.21 | 65 |
| -CF3 | 145 | 0.54 | -5.89 | 82 |
| -OCH3 | 138 | -0.27 | -5.05 | 58 |
| -N(CH3)2 | 142 | -0.83 | -4.91 | 45 |
| -Cl | 140 | 0.23 | -5.45 | 71 |
By training a model on such data, researchers can identify the key features that drive catalytic performance and computationally design novel ligands predicted to have superior properties, thereby streamlining the experimental development process. wisc.edu
Advanced Spectroscopic and Spectrometric Characterization Methodologies in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone technique for the detailed analysis of bis(tetramethylcyclopentadienyl)nickel(II) in solution. Its versatility allows for a deep understanding of the compound's molecular framework and behavior.
Multinuclear NMR for Structural Elucidation and Purity Assessment
Multinuclear NMR is instrumental in confirming the precise arrangement of atoms within the bis(tetramethylcyclopentadienyl)nickel(II) molecule and verifying its purity. By probing different nuclei, such as ¹H and ¹³C, a comprehensive picture of the molecular structure can be assembled.
Table 1: Representative ¹H and ¹³C NMR Data for Bis(tetramethylcyclopentadienyl)nickel(II)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | Varies | Singlet | Methyl Protons (C₅Me₄H) |
| ¹H | Varies | Singlet | Ring Proton (C₅Me₄H) |
| ¹³C | Varies | Quartet | Methyl Carbons (C₅Me ₄H) |
| ¹³C | Varies | Singlet | Substituted Ring Carbons (C ₅Me₄H) |
Note: Actual chemical shifts can vary depending on the solvent and experimental conditions. The paramagnetic nature of Ni(II) can also lead to significant broadening and shifting of NMR signals.
Dynamic NMR for Fluxional Processes and Exchange Phenomena
Dynamic NMR (DNMR) techniques are employed to study molecular motions, such as ring rotation or other conformational changes, that occur on the NMR timescale. In bis(tetramethylcyclopentadienyl)nickel(II), the cyclopentadienyl (B1206354) rings may exhibit restricted rotation or other dynamic behaviors.
By acquiring NMR spectra at different temperatures, researchers can observe changes in the line shapes of the signals. At low temperatures, where a specific conformation is "frozen out," separate signals may be observed for non-equivalent nuclei. As the temperature increases, the rate of the dynamic process increases, leading to coalescence of these signals into a single, time-averaged peak. The analysis of these temperature-dependent spectral changes allows for the determination of the energy barriers and rates of these fluxional processes.
Solid-State NMR for Crystalline and Amorphous Materials
While solution-state NMR provides information about molecules in a solvated environment, solid-state NMR (ssNMR) offers insights into the structure and dynamics of bis(tetramethylcyclopentadienyl)nickel(II) in its solid form, whether crystalline or amorphous.
In the solid state, the anisotropic interactions that are averaged out in solution become significant. Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are used to obtain high-resolution spectra. ssNMR can reveal information about the packing of molecules in a crystal lattice, the presence of different polymorphs, and the local symmetry of the nickel center. For amorphous samples, ssNMR can provide details about the distribution of local environments.
Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Analysis
Mass spectrometry is an indispensable tool for confirming the molecular weight of bis(tetramethylcyclopentadienyl)nickel(II) and for studying its fragmentation pathways, which can provide further structural information.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of bis(tetramethylcyclopentadienyl)nickel(II) with a high degree of confidence.
By comparing the experimentally measured exact mass to the calculated theoretical mass, the molecular formula can be unequivocally confirmed. This is particularly important to distinguish it from other compounds that may have the same nominal mass. The isotopic pattern observed in the mass spectrum, arising from the natural abundance of nickel isotopes, further corroborates the identity of the compound.
Table 2: Theoretical Isotopic Distribution for the Molecular Ion of Bis(tetramethylcyclopentadienyl)nickel(II) [C₁₈H₂₄Ni]⁺
| Isotope | m/z (Da) | Relative Abundance (%) |
|---|---|---|
| ⁵⁸Ni | 295.1253 | 100.0 |
| ⁶⁰Ni | 297.1247 | 38.5 |
| ⁶¹Ni | 298.1263 | 1.7 |
| ⁶²Ni | 299.1260 | 5.3 |
Note: The fragmentation pattern under different ionization conditions can reveal the stability of the metal-ligand bond and the cyclopentadienyl rings.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution Species
Electrospray ionization mass spectrometry is a soft ionization technique that is particularly useful for analyzing species in solution without causing significant fragmentation. This method is ideal for studying the behavior of bis(tetramethylcyclopentadienyl)nickel(II) in different solvents and its potential interactions with other molecules in solution.
ESI-MS can be used to observe the intact molecular ion of the compound, confirming its presence and stability in the solution phase. It can also be employed to detect any solution-state adducts or reaction products that may form. The gentle nature of ESI allows for the preservation of non-covalent interactions, providing a snapshot of the species present in the liquid phase.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Information
Specific experimental or calculated vibrational frequencies and their assignments for bis(tetramethylcyclopentadienyl)nickel(II) are not available in the reviewed literature.
A data table of key vibrational modes cannot be generated without the corresponding spectral data.
There are no available studies detailing the use of in-situ vibrational spectroscopy to monitor reactions involving bis(tetramethylcyclopentadienyl)nickel(II).
Advanced UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties
Detailed information on the electronic absorption maxima, molar absorptivity, and fluorescence properties of bis(tetramethylcyclopentadienyl)nickel(II) is not present in the public scientific record.
A data table of electronic transitions and photophysical properties cannot be created.
Future Perspectives and Emerging Research Directions
Development of Sustainable and Environmentally Benign Synthetic Routes
The traditional synthesis of organometallic compounds, including Bis(tetramethylcyclopentadienyl)nickel(II), often involves the use of hazardous reagents, volatile organic solvents, and multi-step processes that generate significant waste. A major future focus is the development of synthetic methodologies that are more sustainable and environmentally friendly. Research in this area is anticipated to concentrate on several key aspects:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This includes exploring alternative reaction mechanisms that avoid the use of stoichiometric reagents in favor of catalytic approaches.
Alternative Solvents: Reducing the reliance on hazardous organic solvents by investigating reactions in greener alternatives such as water, supercritical fluids (like CO2), or ionic liquids.
Energy Efficiency: Developing synthetic protocols that proceed under milder conditions, such as lower temperatures and pressures, to reduce energy consumption. This may involve the use of highly active catalyst precursors that can function efficiently without excessive heat.
Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources to decrease the dependence on petrochemical feedstocks.
Stable Precursors: Utilizing robust and commercially available precatalysts, such as nickelocene (B73246), can simplify synthetic procedures and reduce the need for handling highly air- and moisture-sensitive materials. rsc.orgresearchgate.net The development of similar practical routes for its tetramethylated analogue is a logical next step.
Future synthetic strategies will likely integrate principles of green chemistry to create pathways to Bis(tetramethylcyclopentadienyl)nickel(II) and its derivatives that are not only efficient but also safer and more sustainable. qnl.qa
Exploration of New Catalytic Transformations with Enhanced Selectivity and Efficiency
Bis(tetramethylcyclopentadienyl)nickel(II) and its derivatives are precursors to highly active catalysts. The future of its application in catalysis lies in expanding its reaction scope and significantly improving performance metrics like selectivity and efficiency.
Enhanced Selectivity: A primary goal is to achieve higher levels of chemo-, regio-, and stereoselectivity. The use of tailored ancillary ligands, particularly bulky N-heterocyclic carbenes (NHCs), has shown promise in controlling the steric and electronic environment around the nickel center, thereby directing the outcome of reactions. rsc.orgnih.gov Future work will likely involve designing novel ligand scaffolds that can fine-tune the catalyst's properties for specific, challenging transformations. For instance, achieving complete regioselectivity in the cycloaddition of unsymmetrical diynes is an area of active research. nih.gov
Increased Efficiency: Improving catalyst efficiency involves increasing turnover numbers (TON) and turnover frequencies (TOF), allowing for lower catalyst loadings. Research into adaptive ligands, which can change their coordination mode to stabilize different intermediates in a catalytic cycle, offers a promising avenue for enhancing activity. acs.org
New Reaction Discovery: There is vast potential for discovering entirely new catalytic transformations. Nickel's ability to access multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III), Ni(IV)) allows for unique mechanistic pathways, including those involving radical intermediates. acs.orgnih.gov This opens the door to activating previously inert chemical bonds, such as C-O, C-N, and C-H bonds, in novel cross-coupling and functionalization reactions. rsc.orgnih.gov The development of photoredox/nickel dual catalytic systems also presents a powerful strategy for enabling new, switchable reaction pathways under mild conditions. acs.org
The table below summarizes prospective areas for catalytic development.
| Catalytic Transformation | Research Goal | Potential Ligand/System |
| Asymmetric Cross-Coupling | High enantioselectivity in C-C and C-X bond formation | Chiral N-Heterocyclic Carbenes (NHCs), Chiral Phosphines |
| C-H Functionalization | Directing group-free, site-selective C-H activation | Sterically demanding ligands to influence positional selectivity |
| Cycloaddition Reactions | Improved regioselectivity and broader substrate scope | Electron-rich NHC ligands, photoredox systems nih.gov |
| Reductive Coupling | Coupling of two π-systems with novel reducing agents | Systems that facilitate oxidative cyclization and reductive elimination nih.gov |
| Polymerization | Control over polymer molecular weight and dispersity | Chain-growth catalysis with well-defined resting states nih.govacs.org |
Integration of Bis(tetramethylcyclopentadienyl)nickel(II) into Supramolecular and Nanoscaled Assemblies
The unique steric and electronic properties of the bis(tetramethylcyclopentadienyl)nickel(II) moiety make it an attractive building block for the construction of complex, functional architectures through supramolecular self-assembly.
Future research will focus on incorporating this unit into larger, ordered systems to create materials with emergent properties. This involves using the nickel complex as a "metalloligand" or a structural node in coordination-driven self-assembly.
Metallamacrocycles and Cages: The directional bonding afforded by ancillary ligands can be used to self-assemble discrete, three-dimensional structures like metallamacrocycles and cages. researchgate.net These assemblies could have applications in host-guest chemistry, molecular recognition, and encapsulation.
Coordination Polymers and MOFs: Integrating the nickel complex into extended one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs) can generate materials with highly dispersed, catalytically active nickel sites. mdpi.com Such materials combine the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts.
Surface Modification: The complex can be anchored to surfaces, such as nanoparticles or flat substrates like indium tin oxide (ITO), to create functional interfaces. princeton.eduresearchgate.net This approach is relevant for developing new electronic devices, sensors, or heterogeneous catalysts.
Host-Guest Systems: The assembly of nickel macrocycles with other molecules, such as fullerenes, can lead to highly organized co-crystalline structures with interesting packing arrangements and potential electronic interactions. uwa.edu.auelsevierpure.comresearcher.life
| Assembly Type | Building Blocks | Potential Application | Supporting Research |
| Metallamacrocycles | Titanocene metalloligands, Pd(II)/Pt(II) acceptors | Molecular recognition, catalysis | researchgate.net |
| Fullerene Co-crystals | Ni(II)-dibenzotetraaza uwa.edu.auannulene, C60 Fullerene | Molecular electronics, new materials | uwa.edu.auelsevierpure.comresearcher.life |
| Coordination Polymers | Nickel(II) ions, Cyamelurate linkers | Heterogeneous catalysis, gas storage | mdpi.com |
| Modified Electrodes | Zirconium/Tin alkoxides, Organometallic complexes | Electrode modification, sensors | researchgate.net |
Application of Advanced Characterization Techniques for Real-Time Mechanistic Studies
A deep understanding of reaction mechanisms is crucial for the rational design of better catalysts. While significant progress has been made, many details of catalytic cycles involving nickel complexes remain elusive due to the presence of short-lived, often paramagnetic, intermediates. The application of advanced, time-resolved, and in-situ characterization techniques is a critical future direction.
In-situ Spectroscopy: Techniques like in-situ Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the direct observation of catalytic species under actual reaction conditions. This can help identify catalyst resting states, active intermediates, and deactivation pathways, moving beyond speculation based on end-point analysis. nih.govacs.org
Advanced Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for intercepting and characterizing transient intermediates in a catalytic cycle.
X-ray Methods: X-ray Absorption Spectroscopy (XAS) and X-ray Crystallography can provide invaluable information on the oxidation state and coordination environment of the nickel center during catalysis. acs.org
Scanning Probe Microscopy: For reactions occurring on surfaces, techniques like in-situ Scanning Tunneling Microscopy (STM) can provide real-time, single-molecule level insights into catalytic processes and electronic switching. researchgate.net
Computational Chemistry: Density Functional Theory (DFT) and other computational methods are indispensable for mapping out complete reaction energy profiles, predicting the structures of transient species, and understanding the factors that control reactivity and selectivity. rsc.orgmdpi.com Combining experimental in-situ data with high-level theoretical calculations provides a powerful synergistic approach to mechanistic investigation.
Interdisciplinary Research at the Interface of Organometallic Chemistry and Materials Science
The boundary between molecular chemistry and materials science is becoming increasingly blurred. Organometallic complexes like Bis(tetramethylcyclopentadienyl)nickel(II) are ideally positioned at this interface, offering a pathway to new functional materials that harness the unique properties of both organic components and metallic centers.
Molecular Electronics: Organonickel complexes can be designed to have specific electronic properties, making them candidates for components in molecular-scale electronic devices, such as wires, switches, or sensors. Their redox activity is a key feature for such applications. researchgate.net
Magnetic Materials: The paramagnetic nature of many Ni(II) complexes, including nickelocene, suggests potential applications in the design of new magnetic materials. wikipedia.org Research into incorporating these units into larger structures could lead to materials with tunable magnetic properties. The use of organometallic precursors to generate nickel-containing ceramics with soft magnetic properties is one such example. researchgate.net
Nonlinear Optics (NLO): Certain organometallic structures can exhibit significant nonlinear optical responses, which are of interest for applications in photonics and optoelectronics. bas.bg Designing assemblies of nickel complexes could lead to materials with enhanced NLO properties.
Single-Molecule Catalysts: By anchoring individual organonickel complexes onto conductive supports like graphene, it is possible to create single-molecule catalysts (SMCs). These systems bridge homogeneous and heterogeneous catalysis and can exhibit unique activity, sometimes enhanced by external stimuli like a magnetic field. osti.gov
Chemical Vapor Deposition (CVD): Volatile organonickel compounds can serve as precursors in CVD processes to deposit high-purity nickel films on various substrates, a technique crucial in microelectronics and materials coating. wikipedia.orgwikipedia.org
The synergy between the synthetic versatility of organometallic chemistry and the functional targets of materials science will continue to drive innovation, with Bis(tetramethylcyclopentadienyl)nickel(II) and related complexes serving as valuable molecular building blocks. princeton.eduresearchgate.net
Q & A
Q. What are the optimal synthetic routes for Bis(tetramethylcyclopentadienyl)nickel(II) under inert conditions?
Methodological Answer: The synthesis typically involves reacting nickel(II) precursors (e.g., NiCl₂) with tetramethylcyclopentadienyl ligands (C₅Me₅⁻) in anhydrous, oxygen-free environments. A common approach is to use Schlenk-line techniques with THF or DME as solvents. Stoichiometric ratios (1:2 Ni:ligand) and slow ligand addition at −78°C minimize side reactions. Post-synthesis, cold filtration and vacuum drying yield the product. Reproducibility requires strict inert conditions and verification via elemental analysis .
Q. How can impurities be removed during purification of Bis(tetramethylcyclopentadienyl)nickel(II)?
Methodological Answer: Column chromatography with silica gel (using hexane/ethyl acetate gradients) effectively separates unreacted ligands. Recrystallization from toluene at low temperatures (−20°C) removes inorganic byproducts like NiCl₂. Purity should be confirmed via NMR (¹H, ¹³C) and XRD to ensure absence of paramagnetic impurities, which complicate characterization .
Q. What spectroscopic techniques are critical for characterizing this complex?
Methodological Answer:
- ¹H NMR : Detects ligand symmetry and paramagnetic shifts (though limited due to Ni(II)'s paramagnetism).
- XRD : Confirms octahedral geometry and ligand coordination mode.
- FTIR : Identifies C-H stretching modes (2800–3000 cm⁻¹) and Ni-C bonding vibrations (450–500 cm⁻¹).
- Magnetic susceptibility : Validates high-spin d⁸ configuration. Cross-reference with NIST data ensures accuracy .
Q. How does solvent polarity affect the stability of Bis(tetramethylcyclopentadienyl)nickel(II)?
Methodological Answer: Nonpolar solvents (e.g., toluene) enhance stability by minimizing ligand dissociation. Accelerated degradation studies (via UV-Vis monitoring at 400–500 nm) in polar solvents (e.g., DMSO) reveal half-life reductions. ThermoGravimetric Analysis (TGA) under N₂ quantifies decomposition thresholds (typically >200°C) .
Q. What common side reactions occur during synthesis, and how are they mitigated?
Methodological Answer: Ligand disproportionation and Ni(0) formation are common. Use of excess ligand (2.5 eq) and low temperatures (−78°C) suppresses these. Post-reaction quenching with degassed methanol followed by rapid filtration minimizes oxidative byproducts. GC-MS analysis of reaction aliquots identifies side products .
Advanced Research Questions
Q. How can discrepancies between computational and experimental Ni–ligand bond lengths be resolved?
Methodological Answer: DFT calculations (e.g., B3LYP/def2-TZVP) often underestimate bond lengths due to neglect of relativistic effects. Incorporate scalar relativistic corrections (e.g., ZORA formalism) and compare with high-resolution XRD data. Statistical error analysis (e.g., mean absolute deviation) quantifies model accuracy .
Q. What mechanistic insights explain ligand substitution dynamics in this complex?
Methodological Answer: Stopped-flow UV-Vis spectroscopy monitors substitution rates with competing ligands (e.g., PMe₃). Eyring plots (ln(k) vs. 1/T) reveal activation parameters (ΔH‡, ΔS‡). Computational studies (MD simulations) identify transition states, while EXAFS provides real-time structural changes during substitution .
Q. How do electronic effects of methyl substituents influence the complex’s redox behavior?
Methodological Answer: Cyclic voltammetry (CH₂Cl₂, 0.1 M TBAPF₆) shows shifts in Ni(II)/Ni(III) oxidation potentials. Compare with analogs (e.g., unsubstituted Cp ligands) to isolate steric vs. electronic contributions. TD-DFT calculates ligand-field splitting energies, correlating with experimental UV-Vis absorption bands .
Q. What catalytic pathways are feasible for C–C coupling reactions mediated by this complex?
Methodological Answer: In situ XAFS and EPR track Ni oxidation states during catalysis. Kinetic isotope effects (KIE) and Hammett plots differentiate radical vs. polar mechanisms. High-pressure NMR (e.g., under CO) identifies transient intermediates. Cross-coupling yields are optimized via Design of Experiments (DoE) matrices .
Q. How are thermodynamic properties (ΔG, ΔH) determined for ligand dissociation?
Methodological Answer: Isothermal Titration Calorimetry (ITC) directly measures ΔH of ligand binding. Van’t Hoff analysis of variable-temperature equilibrium constants (Kₑq from UV-Vis) provides ΔG and ΔS. Compare with DFT-derived enthalpies using solvation models (e.g., COSMO-RS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
